molecular formula C10H14BClO3 B572620 3-Chloro-5-isobutoxyphenylboronic acid CAS No. 1256345-48-8

3-Chloro-5-isobutoxyphenylboronic acid

Cat. No. B572620
M. Wt: 228.479
InChI Key: CGTOXTWGSICCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-isobutoxyphenylboronic acid is a boronic acid that has been used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of a wide range of compounds, as well as for the preparation of pharmaceuticals, agrochemicals, and other products. The compound has also been used in biochemical and physiological experiments, and it has been found to have a number of advantages and limitations for use in laboratory experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-Chloro-5-isobutoxyphenylboronic acid can be achieved through a two-step process involving the synthesis of the intermediate 3-Chloro-5-isobutoxyphenylboronic acid pinacol ester followed by its hydrolysis to yield the target compound.

Starting Materials
3-Chloro-5-hydroxyphenylboronic acid, Isobutanol, Pinacol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Water, Diethyl ethe

Reaction
Step 1: Synthesis of 3-Chloro-5-isobutoxyphenylboronic acid pinacol ester, a. To a solution of 3-Chloro-5-hydroxyphenylboronic acid (1 eq) in diethyl ether, add isobutanol (2 eq) and pinacol (2 eq)., b. Add a catalytic amount of sodium hydroxide and stir the reaction mixture at room temperature for 24 hours., c. After completion of the reaction, extract the product with diethyl ether and wash with water and brine., d. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Step 2: Hydrolysis of 3-Chloro-5-isobutoxyphenylboronic acid pinacol ester to yield 3-Chloro-5-isobutoxyphenylboronic acid, a. To the crude product obtained from step 1, add hydrochloric acid in water and stir the reaction mixture at room temperature for 2 hours., b. After completion of the reaction, extract the product with diethyl ether and wash with water and brine., c. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure product.

Scientific Research Applications

3-Chloro-5-isobutoxyphenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used in biochemical and physiological experiments, and it has been found to have a number of advantages and limitations for use in laboratory experiments.

Mechanism Of Action

The mechanism of action of 3-Chloro-5-isobutoxyphenylboronic acid is not completely understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of arachidonic acid, a precursor of prostaglandins and leukotrienes. It is also believed that the compound may act as an antioxidant, scavenging free radicals and preventing their damage to cellular components.

Biochemical And Physiological Effects

3-Chloro-5-isobutoxyphenylboronic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. It has also been found to have anti-inflammatory effects, as well as anti-oxidant effects. In addition, the compound has been found to have anti-cancer effects, as well as to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

3-Chloro-5-isobutoxyphenylboronic acid has a number of advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also easy to synthesize, and it is stable in a variety of conditions. However, the compound is not very soluble in water, and it can be difficult to handle in the laboratory. In addition, it can be toxic in large doses, and it can be difficult to accurately measure its concentration.

Future Directions

The future of 3-Chloro-5-isobutoxyphenylboronic acid is promising. It has already been used in a variety of scientific research applications, and it has been found to have a number of biochemical and physiological effects. It is likely that the compound will be used in the development of new pharmaceuticals, agrochemicals, and other products. In addition, it is likely that the compound will be used in the development of new treatments for diseases, such as cancer and inflammation. Finally, it is possible that the compound will be used in the development of new methods for the synthesis of compounds, as well as in the development of new analytical techniques.

properties

IUPAC Name

[3-chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTOXTWGSICCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681519
Record name [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-isobutoxyphenylboronic acid

CAS RN

1256345-48-8
Record name Boronic acid, B-[3-chloro-5-(2-methylpropoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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